2-(5-Oxohexyl)isoindoline-1,3-dione
Overview
Description
“2-(5-Oxohexyl)isoindoline-1,3-dione” is a compound that is structurally similar to isoindoline . Isoindoline itself is not commonly encountered, but several derivatives are found in nature and some synthetic derivatives are commercially valuable drugs .
Synthesis Analysis
Isoindolines are synthesized using various pathways . A green synthesis technique for isoindolines/dioxoisoindolines has been developed . These compounds are derived from analogs of important biogenic amines . Seven molecules, including three isoindolines and four dioxoisoindolines, were synthesized using simple heating and relatively quick solventless reactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoindolines/dioxoisoindolines include simple heating and relatively quick solventless reactions . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Scientific Research Applications
Synthesis and Catalysis
Isoindoline-1,3-dione derivatives, including 2-(5-Oxohexyl)isoindoline-1,3-dione, are significant in various applications, particularly in material science and medicine. Their synthesis often involves harmful catalysts, but recent research has focused on greener methods. For instance, the Water Extract of Onion Peel Ash (WEOPA) method offers a more environmentally friendly approach for synthesizing these compounds, avoiding harmful reagents and providing bio-waste management solutions (Journal et al., 2019).
Structural and Molecular Studies
Advanced spectroscopic techniques like 1D and 2D NMR spectroscopy have been crucial in confirming the structures of isoindoline-1,3-dione derivatives. These studies provide detailed insights into the molecular arrangement and interactions of these compounds (Dioukhane et al., 2021). Furthermore, X-ray single-crystal diffraction has been used to characterize compounds like 2-(4-ethoxyphenyl)isoindoline-1,3-dione, revealing non-planar molecular structures and intermolecular hydrogen bonding patterns (Duru et al., 2018).
Antimicrobial Activity
Research has also explored the antimicrobial properties of isoindoline-1,3-dione derivatives. For example, a study synthesized 2-(dimethylaminomethyl)isoindoline-1,3-dione and its metal complexes, revealing significant antimicrobial activity comparable to standard drugs (Sabastiyan & Suvaikin, 2012).
Corrosion Inhibition
Isoindoline-1,3-dione derivatives have been tested as corrosion inhibitors for metals. They demonstrate efficient inhibition, with their effectiveness increasing at higher concentrations. These compounds act as mixed-type inhibitors and follow the Langmuir isotherm in their interaction with metal surfaces (Chadli et al., 2017).
Optoelectronic Applications
Some derivatives, such as novel acridin-isoindoline-1,3-dione derivatives, have been synthesized and characterized for their optoelectronic properties. These compounds exhibit high thermal stability and excellent fluorescent properties, making them suitable for applications in optoelectronics (Mane et al., 2019).
Mechanism of Action
Target of Action
The primary target of the compound 2-(5-Oxohexyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key functions such as motor control, reward, and reinforcement.
Mode of Action
This compound interacts with the human dopamine receptor D2, affecting its function . The compound binds to the receptor, modulating its activity. This interaction can lead to changes in the signaling pathways associated with the receptor, potentially influencing various physiological processes.
Biochemical Pathways
The interaction of this compound with the human dopamine receptor D2 can affect several biochemical pathways. These pathways are primarily related to the dopaminergic system and can have downstream effects on motor control, reward, and reinforcement processes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the human dopamine receptor D2. By modulating the activity of this receptor, the compound can influence various physiological processes, potentially leading to observable effects at the cellular level .
Biochemical Analysis
Biochemical Properties
2-(5-Oxohexyl)isoindoline-1,3-dione plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. It has been observed to interact with enzymes such as acetylcholinesterase and beta-secretase, which are crucial in neurological processes. The compound’s interaction with acetylcholinesterase involves inhibition, which can affect neurotransmitter levels in the synaptic cleft. Additionally, this compound has shown potential in inhibiting beta-amyloid aggregation, suggesting its utility in Alzheimer’s disease research .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it influences cell signaling pathways by modulating the activity of neurotransmitter receptors and enzymes. This compound has been shown to alter gene expression related to neuroprotection and synaptic plasticity. Furthermore, this compound impacts cellular metabolism by affecting the mitochondrial function and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as acetylcholinesterase, leading to enzyme inhibition. This binding is facilitated by the compound’s isoindoline nucleus, which interacts with key amino acid residues in the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining enzyme inhibition and altering gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to enhance cognitive function and neuroprotection in rodent models. At higher doses, it can exhibit toxic effects, including neurotoxicity and adverse behavioral changes. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, which are mediated by enzymes such as cytochrome P450. These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert effects on the central nervous system. Its distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm and mitochondria, where it can interact with enzymes and other biomolecules. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments, enhancing its efficacy in biochemical reactions .
Properties
IUPAC Name |
2-(5-oxohexyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10(16)6-4-5-9-15-13(17)11-7-2-3-8-12(11)14(15)18/h2-3,7-8H,4-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVRQUYSKYIOJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502343 | |
Record name | 2-(5-Oxohexyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71510-41-3 | |
Record name | 2-(5-Oxohexyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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